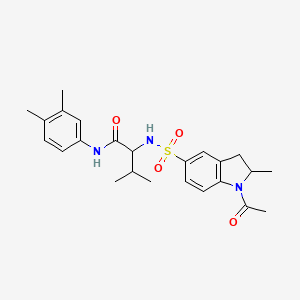
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structural features, which include a triazole ring, an oxadiazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of dehydrating agents and catalysts under controlled temperature conditions.
Formation of the Triazole Ring: The triazole ring is usually formed via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst.
Substitution Reactions: The phenyl groups with specific substituents (chlorine and methoxy) are introduced through electrophilic aromatic substitution reactions, which may require the use of Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it into an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can serve as a probe for studying enzyme activity or as a ligand for binding studies. Its triazole and oxadiazole rings are known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a pharmacophore for the development of new drugs. Its structural features are conducive to binding with biological targets, which can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole and oxadiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
Uniqueness
Compared to similar compounds, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is unique due to the specific combination of substituents on the phenyl rings. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13ClN6O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-13-9-5-4-8-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-2-3-7-11(10)18/h2-9H,19H2,1H3 |
InChI Key |
CCGBKSPESFYVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11282422.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11282427.png)


![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11282439.png)
![N-(4-fluorophenyl)-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B11282446.png)
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide](/img/structure/B11282465.png)
![7-methoxy-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B11282472.png)
![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11282477.png)
![N-(2-methoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11282485.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone](/img/structure/B11282487.png)
![N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11282495.png)
![3-[3-(4-Fluorophenyl)-4-oxoisoxazolo[5,4-D]pyrimidin-5(4H)-YL]-N-[3-(4-methylpiperidino)propyl]propanamide](/img/structure/B11282511.png)
![5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11282515.png)
